

Technical Deep Dive: [D-Ala²]-Met⁵-Enkephalinamide (DAMA)

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Compound of Interest

Compound Name:	<i>D-Ala-gly-phe-met-NH₂ acetate salt</i>
CAS No.:	100929-65-5
Cat. No.:	B564313

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Agonist Selectivity Profile & Experimental Utility Molecular Identity & Structural Logic

[D-Ala²]-Met⁵-Enkephalinamide is a synthetic analogue of the endogenous peptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met). Its design addresses the two primary instability vectors of natural enkephalins:

- N-terminal degradation: The substitution of naturally occurring Glycine at position 2 with D-Alanine introduces steric hindrance that blocks aminopeptidase degradation.
- C-terminal degradation: The amidation of the C-terminus (-NH₂) prevents carboxypeptidase cleavage.

These modifications transform a peptide with a half-life of minutes into a stable, potent pharmacological tool capable of crossing the blood-brain barrier (BBB) more effectively than its parent compound.

Pharmacological Selectivity Profile

Unlike highly selective tools developed later (e.g., DAMGO for μ -receptors or DPDPE for δ -receptors), DAMA is characterized by a mixed, non-selective profile with high affinity for both μ (Mu) and δ (Delta) opioid receptors.

Receptor Affinity Matrix

The following data summarizes the binding affinity (

) and potency (

) across the opioid receptor family. Note that values vary slightly by tissue preparation (guinea pig ileum vs. mouse vas deferens).

Receptor Subtype	Affinity ()	Selectivity Status	Functional Outcome
μ (MOR)	~1.5 – 3.0 nM	High Affinity	Potent analgesia, respiratory depression.
δ (DOR)	~2.0 – 5.0 nM	High Affinity	Modulation of analgesia, seizure threshold.
κ (KOR)	> 1,000 nM	Negligible	Minimal interaction at physiological doses.

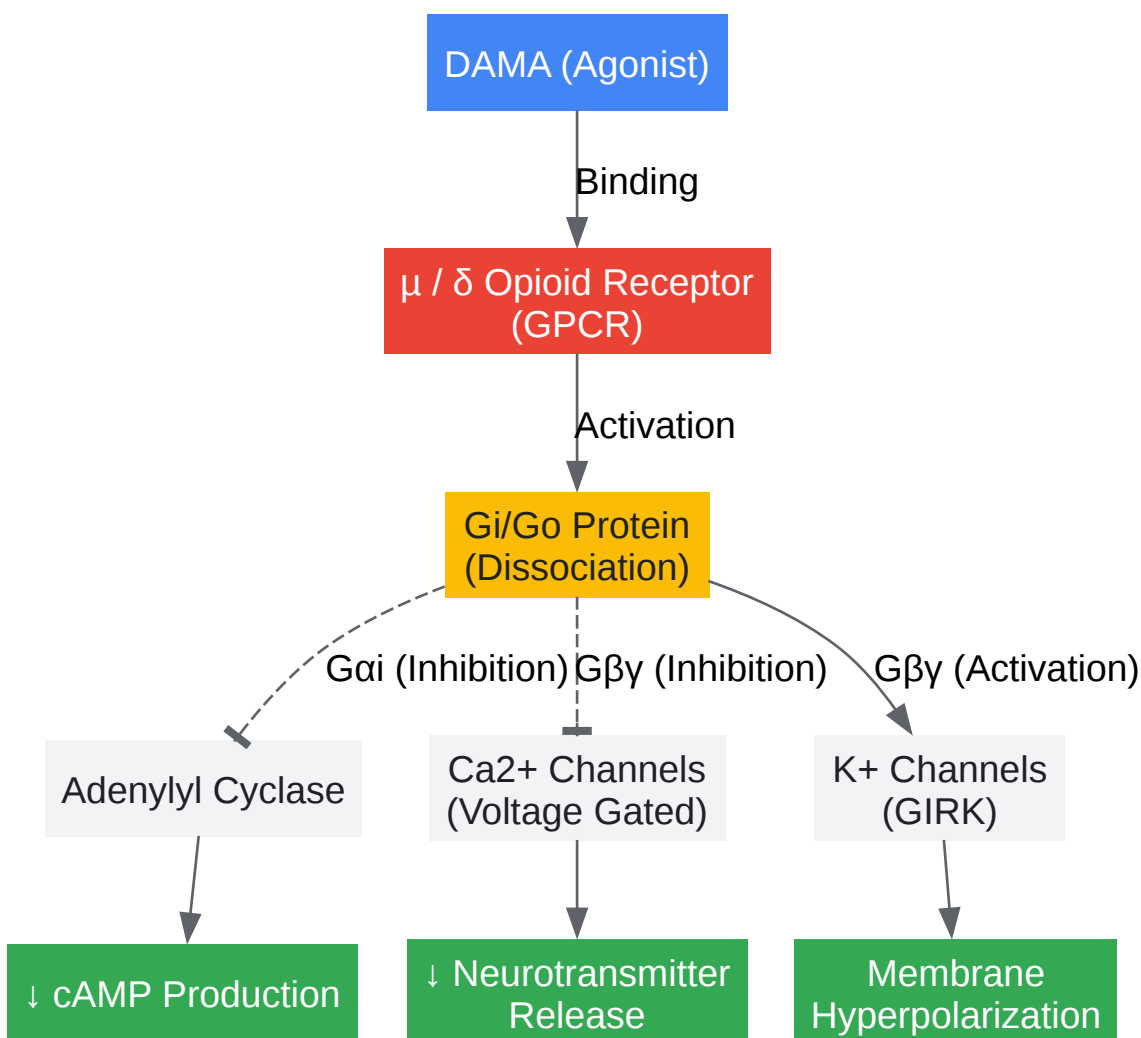
Interpretation: DAMA functions as a broad-spectrum opioid agonist. It does not discriminate effectively between μ and δ receptors.

- **Research Implication:** If your study requires isolating a specific receptor subtype's contribution (e.g., separating μ -mediated analgesia from δ -mediated effects), DAMA is not the appropriate tool. Use DAMGO (μ -selective) or DPDPE (δ -selective) instead.
- **Utility:** DAMA is ideal for establishing "total opioid" system activation or mimicking the physiological release of stable enkephalins.

Mechanism of Action: Signal Transduction

Upon binding, DAMA activates the

protein-coupled signaling cascade. This results in the inhibition of adenylyl cyclase and the modulation of ion channels.



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Figure 1: Canonical

signaling pathway activated by DAMA binding to μ or δ receptors.

Experimental Protocols

To ensure data integrity, the following protocols utilize DAMA as a reference standard.

A. Competitive Radioligand Binding Assay

Objective: Determine the affinity () of a novel compound relative to DAMA.

- Membrane Preparation:
 - Homogenize rat brain (minus cerebellum) in 50 mM Tris-HCl (pH 7.4).
 - Centrifuge at 40,000 x g for 10 min; resuspend pellet. Repeat wash to remove endogenous opioids.
- Incubation:
 - Total Binding: Incubate membranes (200 µg protein) with 1 nM -DAMA.
 - Non-Specific Binding (NSB): Include 10 µM Naloxone (antagonist) in parallel wells.
 - Test: Add varying concentrations of test compound (to M).
 - Incubate at 25°C for 60 minutes.
- Filtration & Counting:
 - Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% polyethylenimine to reduce NSB).
 - Wash 3x with ice-cold Tris-HCl.
 - Measure radioactivity via liquid scintillation counting.
- Analysis:

- Calculate specific binding: (Total - NSB).
- Fit data to a one-site competition model to derive K_i and convert to $K_{i,app}$ using the Cheng-Prusoff equation.

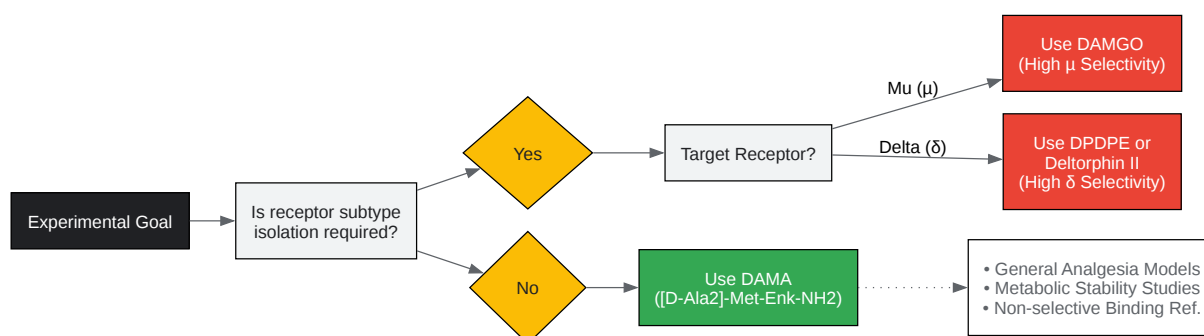
B. Functional GTPyS Binding Assay

Objective: Verify agonist efficacy (Full vs. Partial).

- Setup: Prepare membranes as above but use a buffer containing GDP (10-50 μ M) to clamp the G-protein state.
- Reaction:
 - Incubate membranes with 35 S-GTPyS (0.1 nM) and DAMA (10 μ M for max stimulation).
 - Incubate at 30°C for 30-60 mins.
- Validation:
 - DAMA should produce a robust increase in binding (typically 150-200% over basal).
 - Control: Co-incubation with Naloxone must abolish the effect.

Selectivity Decision Logic

When designing an opioid study, selecting the correct agonist is critical for data interpretation. Use the flow below to determine if DAMA is the correct tool for your specific hypothesis.



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Figure 2: Decision matrix for opioid agonist selection based on experimental requirements.

References

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Sources

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